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molecular formula C18H14ClNO B8348296 3-(2-(7-Chloroquinolin-2-yl)ethyl)benzaldehyde

3-(2-(7-Chloroquinolin-2-yl)ethyl)benzaldehyde

Cat. No. B8348296
M. Wt: 295.8 g/mol
InChI Key: YCIATKVXUVPKEX-UHFFFAOYSA-N
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Patent
US04851409

Procedure details

To the cyanide (Step 1, 10 g) in formic acid (200 mL) at 100° was added portionwise Ni-Al alloy (3 g). The reaction mixture was heated at 110° for 6 hrs, filtered and evaporated. The residue was partitioned between NaHCO3 (aq) and ethyl acetate, and the organic layer was dried and evaporated. Flash chromatography using 30% ether in hexane afforded the title compound.
Name
cyanide
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Ni Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][CH2:13][C:14]3[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=3)[C:17]#N)=[N:9]2)=[CH:4][CH:3]=1.C(O)=[O:23]>>[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][C:8]([CH2:12][CH2:13][C:14]3[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=3)[CH:17]=[O:23])=[N:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
cyanide
Quantity
10 g
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=C1)CCC=1C=C(C#N)C=CC1
Name
Ni Al
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 110° for 6 hrs
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between NaHCO3 (aq) and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=C1)CCC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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